molecular formula C18H11ClN4O2S2 B12133254 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide

Cat. No.: B12133254
M. Wt: 414.9 g/mol
InChI Key: DOYTWXZDEIZWIZ-UHFFFAOYSA-N
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Description

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a complex organic compound that features a benzimidazole moiety, a thiazolidinone ring, and a chlorobenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1H-benzimidazole-2-carbaldehyde with 3-chlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, while the thiazolidinone ring can interact with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
  • N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
  • N-(1H-benzimidazol-2-yl)-4-nitrobenzamide

Uniqueness

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide is unique due to the presence of both benzimidazole and thiazolidinone moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile molecule for various applications.

Properties

Molecular Formula

C18H11ClN4O2S2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-chlorobenzamide

InChI

InChI=1S/C18H11ClN4O2S2/c19-11-5-3-4-10(8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-6-1-2-7-13(12)21-15/h1-9,25H,(H,22,24)

InChI Key

DOYTWXZDEIZWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)Cl)O)N=C2C=C1

Origin of Product

United States

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